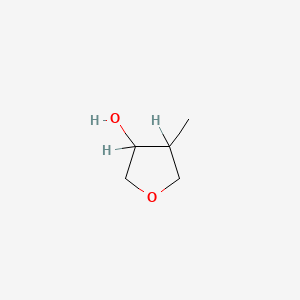
4-Methyloxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless, viscous liquid with a sweet odor and is soluble in water, ethanol, and ether.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyloxolan-3-ol can be synthesized through various methods. One common synthetic route involves the reduction of 4-methyltetrahydrofuran-3-one using sodium borohydride in methanol. The reaction is typically carried out at room temperature, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic hydrogenation of 4-methyltetrahydrofuran-3-one. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyloxolan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form 4-methyltetrahydrofuran-3-one.
Reduction: The compound can be reduced using sodium borohydride or lithium aluminum hydride to form 4-methyltetrahydrofuran.
Substitution: this compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various substituted tetrahydrofurans.
Major Products Formed
The major products formed from these reactions include 4-methyltetrahydrofuran-3-one, 4-methyltetrahydrofuran, and various substituted tetrahydrofurans .
Applications De Recherche Scientifique
4-Methyloxolan-3-ol has a wide range of scientific research applications in various fields:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its unique chemical properties.
Biology: The compound is used in the study of biological systems and processes, particularly in the investigation of enzyme-catalyzed reactions.
Medicine: this compound is being explored for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Methyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of new chemical species and the modulation of biological processes .
Comparaison Avec Des Composés Similaires
4-Methyloxolan-3-ol can be compared with other similar compounds, such as 2-methyloxolane and 2-methyltetrahydrofuran. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity .
2-Methyloxolane: Known for its use as a sustainable lipophilic solvent in green extraction processes.
2-Methyltetrahydrofuran: Used as a bio-based solvent for the extraction of natural products and food ingredients.
Propriétés
IUPAC Name |
4-methyloxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIORKUEZVVKEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952303 |
Source


|
| Record name | 4-Methyloxolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29848-42-8 |
Source


|
| Record name | 3-Furanol, tetrahydro-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029848428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyloxolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














